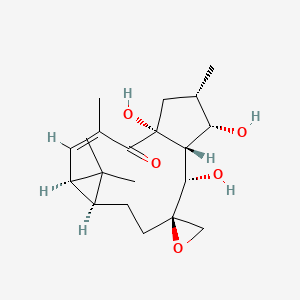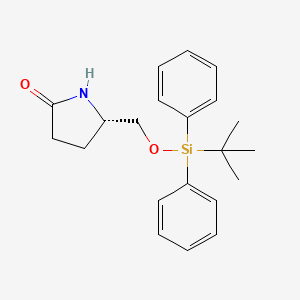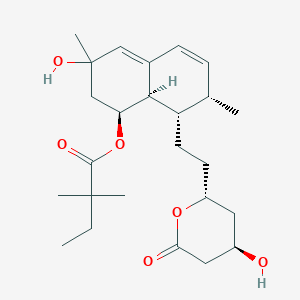
エポキシラチロル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Epoxylathyrol, also known as Epoxylathyrol, is a useful research compound. Its molecular formula is C₂₀H₃₀O₅ and its molecular weight is 350.45. The purity is usually 95%.
BenchChem offers high-quality Epoxylathyrol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Epoxylathyrol including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
がんにおける多剤耐性の無効化
エポキシラチラン誘導体には、エポキシラチロルが含まれ、がんにおける多剤耐性を無効化するMDR選択的化合物として同定されています {svg_1}. これらの化合物は、P-糖タンパク質(P-gp/ABCB1)の排出を強く調節することがわかりました {svg_2}. 最も有望な化合物は、アポトーシス誘導物質として調査されました {svg_3}. これらの化合物は、耐性のある胃細胞株に対してより効果的であり、EPG85-257RDB細胞におけるCS効果がより顕著でした {svg_4}.
ABCB1媒介性多剤耐性の調節
エポキシラチロルとその誘導体は、ABCB1媒介性多剤耐性を調節する可能性について研究されています {svg_5}. 一連の化合物が、改善された多剤耐性(MDR)修飾活性を備えて合成されました {svg_6}. これらの化合物は、ドキソルビシンと相乗的に相互作用し、3つの代表的なMDR修飾化合物のATPase阻害も調査されました {svg_7}.
抗炎症活性
エポキシラチロルを含むラチランジテルペノイドハイブリッドは、抗炎症活性を持つことがわかっています {svg_8}. これらの化合物は、強力な抗炎症剤の特定のために設計および合成されています {svg_9}.
作用機序
Target of Action
Epoxylathyrol, a derivative of the macrocyclic diterpene epoxyboetirane A, is primarily targeted towards P-glycoprotein (P-gp/ABCB1) efflux . P-gp is a protein that pumps foreign substances out of cells and plays a crucial role in multidrug resistance (MDR) in cancer cells .
Mode of Action
Epoxylathyrol acts as an inhibitor of P-gp, thereby reversing the P-gp mediated multidrug resistance (MDR) in cancer cells . By inhibiting P-gp, Epoxylathyrol prevents the efflux of chemotherapeutic drugs from cancer cells, increasing their intracellular concentration and enhancing their therapeutic effect .
Biochemical Pathways
It is known that epoxylathyrol modulates the activity of p-gp, a protein involved in drug transport across cell membranes . This modulation can affect various biochemical pathways related to drug metabolism and resistance in cancer cells.
Pharmacokinetics
Its ability to modulate p-gp suggests that it may influence the bioavailability of other drugs by altering their efflux from cells .
Result of Action
Epoxylathyrol’s primary result of action is the modulation of P-gp efflux, leading to an increase in the intracellular concentration of chemotherapeutic drugs . This can enhance the effectiveness of chemotherapy in cancer cells that have developed multidrug resistance . Some derivatives of Epoxylathyrol have also been found to induce apoptosis in cancer cells via caspase-3 activation .
Action Environment
The action of Epoxylathyrol can be influenced by various environmental factors. For instance, the presence of other drugs can affect its ability to modulate P-gp efflux . .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Epoxylathyrol interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It has been found to strongly modulate P-glycoprotein (P-gp/ABCB1) efflux .
Cellular Effects
Epoxylathyrol has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Epoxylathyrol exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
特性
IUPAC Name |
(1'R,2R,3'Z,5'R,7'S,11'S,12'R,13'S,14'S)-1',11',13'-trihydroxy-3',6',6',14'-tetramethylspiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-2'-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O5/c1-10-7-13-12(18(13,3)4)5-6-19(9-25-19)17(23)14-15(21)11(2)8-20(14,24)16(10)22/h7,11-15,17,21,23-24H,5-6,8-9H2,1-4H3/b10-7-/t11-,12-,13+,14+,15-,17-,19+,20+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFQDSXSELSHMX-HMZDNQSVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C(C1O)C(C3(CCC4C(C4(C)C)C=C(C2=O)C)CO3)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@]2([C@H]([C@H]1O)[C@@H]([C@@]3(CC[C@H]4[C@H](C4(C)C)/C=C(\C2=O)/C)CO3)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28649-60-7 |
Source


|
| Record name | Epoxylathyrol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028649607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q1: What is epoxylathyrol and where is it found?
A1: Epoxylathyrol is a naturally occurring diterpene found in the seeds of the caper spurge plant (Euphorbia lathyris). It belongs to the lathyrane family of diterpenes. [, ]
Q2: What are the main structural characteristics of epoxylathyrol?
A2: Epoxylathyrol is characterized by a complex polycyclic structure containing a cyclopropane ring and an epoxide group. Its molecular formula is C20H30O3. [, , ] While the exact molecular weight is not explicitly stated in the provided abstracts, it can be calculated as 318.45 g/mol based on the molecular formula. Unfortunately, detailed spectroscopic data (IR, NMR, etc.) is not provided in these abstracts.
Q3: What is the biological activity of epoxylathyrol and its derivatives?
A3: Epoxylathyrol and its derivatives have shown promising anti-cancer activity. Specifically, they have been investigated for their ability to modulate multidrug resistance (MDR) in cancer cells, primarily by interacting with the ABCB1 transporter, also known as P-glycoprotein (P-gp). [, , ] Some derivatives, particularly those with aromatic substitutions, have demonstrated significant MDR reversal activity, enhancing the efficacy of chemotherapeutic drugs like doxorubicin. []
Q4: How does epoxylathyrol interact with P-glycoprotein?
A4: While the provided abstracts don't detail the precise mechanism of interaction between epoxylathyrol and P-gp, they suggest that some derivatives, particularly tri-esters, can inhibit P-gp activity by downregulating its expression at the protein level. [] This inhibition prevents the efflux of chemotherapeutic drugs from cancer cells, increasing their intracellular concentration and enhancing their cytotoxic effect. []
Q5: Are there any studies on the structure-activity relationship (SAR) of epoxylathyrol?
A5: Yes, research indicates that modifications to the epoxylathyrol structure can significantly impact its MDR-modifying activity. For instance, introducing aromatic substituents, particularly in the form of esters at specific positions of the lathyrane skeleton, generally leads to increased ABCB1 inhibitory activity. [] Additionally, the type and position of acyl groups in epoxylathyrol esters influence their ability to inhibit P-gp. Tri-esters seem to exhibit higher inhibitory activity compared to di-esters or mono-esters. []
Q6: What are the limitations of the current research on epoxylathyrol?
A6: While the provided abstracts highlight the potential of epoxylathyrol and its derivatives as MDR modulators, they lack detailed information on several aspects, including:
Q7: What are the potential future directions for epoxylathyrol research?
A7: Future research should focus on:
Q8: What are some of the chemical reactions epoxylathyrol can undergo?
A8: Epoxylathyrol is susceptible to several chemical transformations:
- Hydrolysis: Base-catalyzed hydrolysis can cleave ester bonds, leading to the formation of deacetylated derivatives. [] The specific products formed depend on the base used (KOH or NaOH). []
- Photochemical cleavage: Upon exposure to light, epoxylathyrol can undergo isomerization of its double bond, followed by cyclopropane ring cleavage and subsequent reactions, leading to the formation of furan derivatives. [, ]
- Microbial transformation: Certain microorganisms can modify epoxylathyrol, producing novel derivatives. For example, Cunninghamella elegans bio-110930 can transform epoxylathyrol into its 20-hydroxy derivative. []
Q9: Are there any analytical methods for detecting and quantifying epoxylathyrol?
A9: High-performance liquid chromatography (HPLC) coupled with ultraviolet detection (UV) and positive-ion electrospray ionization mass spectrometry (ESI-MS) are suitable techniques for analyzing epoxylathyrol and its derivatives in complex mixtures like plant extracts. [] This method allows for the separation and identification of various lathyrane polyols and esters. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B1148164.png)
